![molecular formula C11H14N4S B2964127 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 137438-24-5](/img/structure/B2964127.png)

4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

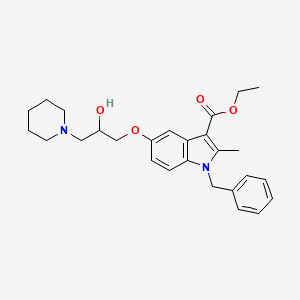

“4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 40106-45-4 . It has a molecular weight of 220.3 . It is a solid substance that should be stored in a dark place, under inert atmosphere, and in a freezer under -20C .

Synthesis Analysis

The synthesis of related compounds involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H12N4S/c11-14-9-8-6-3-1-2-4-7(6)15-10(8)13-5-12-9/h5H,1-4,11H2,(H,12,13,14) and the InChI key is RLYKRTXCPRRQST-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines derivatives .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Compounds derived from 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results as potential antimycobacterial agents .

Antimalarial Potential

Studies suggest that derivatives of this compound may serve as models for the development of new antimalarial agents due to their predicted drug-like properties and low toxicity .

Antibacterial Properties

These compounds have also been tested against various strains of bacteria, including Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential antibacterial applications .

4. AKT1 Inhibition for Acute Myeloid Leukemia Preliminary data indicates that certain derivatives could be developed as AKT1 inhibitors, which are relevant in the treatment of acute myeloid leukemia .

RORγt Inhibition for Lupus Nephritis

Research has investigated the effect of RORγt inhibitors derived from this compound in the therapy of lupus nephritis, highlighting its potential in autoimmune disease treatment .

Mecanismo De Acción

Target of Action

The primary target of 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is the RORγt transcriptional activity . RORγt is a key transcription factor involved in the differentiation of Th17 cells, which play a crucial role in autoimmune diseases .

Mode of Action

This compound belongs to the tetraazacyclic compounds family and displays an excellent inhibitory effect on RORγt activity . .

Biochemical Pathways

The compound’s effect on the RORγt transcriptional activity suggests that it may influence the Th17 cell differentiation pathway . Th17 cells are involved in the immune response, and their dysregulation can lead to autoimmune diseases .

Result of Action

The compound has been shown to repress the development of Th17 cells, which could potentially ameliorate the manifestation of autoimmune diseases such as lupus nephritis .

Safety and Hazards

Direcciones Futuras

The compound and its derivatives have potential applications in the development of anti-cancer agents . They have shown promising results in inhibiting cell proliferation and circumventing drug resistance mechanisms . Further biological experiments and medicinal chemistry efforts are warranted to explore these potentials .

Propiedades

IUPAC Name |

(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-6-2-3-7-8(4-6)16-11-9(7)10(15-12)13-5-14-11/h5-6H,2-4,12H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAWOBURGLFWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=NC=NC(=C23)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2964044.png)

![2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2964046.png)

![methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2964050.png)

![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)

![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964063.png)

![1-(4-Bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone](/img/structure/B2964064.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964065.png)